![molecular formula C8H18O4Si2 B102867 Bis(trimethylsilyl) oxalate CAS No. 18294-04-7](/img/structure/B102867.png)
Bis(trimethylsilyl) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) oxalate is a chemical compound that has been used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of bis(trimethylsilyl) oxalate involves the release of carbon monoxide, which acts as a nucleophile in various reactions. The carbon monoxide released from this compound can react with various electrophiles, such as alkyl halides, to form carbonyl compounds. Additionally, this compound can act as a Lewis acid catalyst in various reactions, including the synthesis of cyclic carbonates.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported that the compound is relatively non-toxic and does not cause any significant adverse effects in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(trimethylsilyl) oxalate has several advantages for laboratory experiments, including its high reactivity and selectivity. It is also relatively easy to synthesize and handle. However, the compound has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on bis(trimethylsilyl) oxalate. One potential area of research is the development of new synthesis methods that are more cost-effective and efficient. Additionally, the compound's potential applications in the field of organic chemistry need to be explored further. Further research is also needed to understand the biochemical and physiological effects of this compound and its potential toxicity. Finally, the compound's potential applications in the pharmaceutical industry need to be explored further.
Synthesemethoden
The synthesis of bis(trimethylsilyl) oxalate involves the reaction between trimethylsilyl chloride and oxalyl chloride in the presence of anhydrous aluminum chloride. The reaction takes place at low temperatures and yields this compound as a colorless liquid. This synthesis method has been widely used in the laboratory to produce this compound in large quantities.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) oxalate has been used in various scientific research applications, including as a reagent in organic chemistry. It is commonly used as a source of carbon monoxide in carbonylation reactions. It has also been used in the synthesis of various organic compounds, including carboxylic acids, esters, and lactones. Additionally, this compound has been used as a catalyst in various reactions, including the synthesis of cyclic carbonates.
Eigenschaften
18294-04-7 | |
Molekularformel |
C8H18O4Si2 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
bis(trimethylsilyl) oxalate |
InChI |
InChI=1S/C8H18O4Si2/c1-13(2,3)11-7(9)8(10)12-14(4,5)6/h1-6H3 |
InChI-Schlüssel |
DDCDOSJHFOGNRO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)C(=O)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OC(=O)C(=O)O[Si](C)(C)C |
Synonyme |
ETHANEDIOICACID,BIS(TRIMETHYLSILY |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.